molecular formula C6H5BrN4 B13095184 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13095184
M. Wt: 213.03 g/mol
InChI Key: AOTKEDHYGOCTIM-UHFFFAOYSA-N
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Description

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyrazine with bromine and methylating agents can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and yields higher quantities of the compound. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper salts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxides of the compound .

Scientific Research Applications

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position and type of substituents.

    1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar pyrazine ring but differ in the arrangement of the triazole ring.

    1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds have an additional triazine ring, making them more complex.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3

InChI Key

AOTKEDHYGOCTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=N1)Br

Origin of Product

United States

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